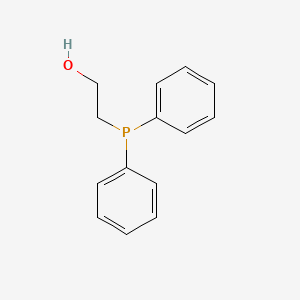

2-(Diphenylphosphino)ethanol

CAS No.: 2360-04-5

Cat. No.: VC8427901

Molecular Formula: C14H15OP

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2360-04-5 |

|---|---|

| Molecular Formula | C14H15OP |

| Molecular Weight | 230.24 g/mol |

| IUPAC Name | 2-diphenylphosphanylethanol |

| Standard InChI | InChI=1S/C14H15OP/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

| Standard InChI Key | QYBKBPXLDZLBEB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)P(CCO)C2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)P(CCO)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central phosphorus atom bonded to two phenyl groups and a hydroxyethyl chain. The phosphine group’s lone pair enables coordination to metal centers, while the hydroxyl moiety offers potential for further functionalization. X-ray crystallography of analogous complexes, such as iron derivatives, reveals monodentate or bidentate binding modes depending on the metal’s electronic requirements .

Physicochemical Properties

Key physical properties include:

The compound’s hydrophobicity arises from its aromatic phenyl groups, while the hydroxyl group introduces limited polarity.

Synthesis and Purification

Primary Synthetic Routes

The most common method involves nucleophilic substitution between 2-chloroethanol and diphenylphosphine in the presence of a base like potassium tert-butoxide. A typical procedure involves:

-

Reacting diphenylphosphine (9.63 g, 52.6 mmol) with 2-chloroethanol (6.6 g, 55.6 mmol) in tetrahydrofuran (THF) under reflux for 20 hours.

-

Acidic work-up with HCl to remove unreacted starting materials.

-

Alkaline extraction using NaOH to isolate the product.

-

Purification via column chromatography (petroleum ether/ethyl acetate).

This method yields 2-(diphenylphosphino)ethanol in 77% purity .

Challenges in Synthesis

-

Air sensitivity: The phosphine group oxidizes readily, requiring inert atmospheres (N₂ or Ar) .

-

Byproduct formation: Competing reactions may produce phosphine oxides, necessitating rigorous purification .

Coordination Chemistry and Catalytic Applications

Metal Complex Formation

2-(Diphenylphosphino)ethanol acts as a P,O-donor ligand, forming stable complexes with transition metals like iron, nickel, and rhodium. For example, iron(II) complexes derived from this ligand exhibit distorted octahedral geometries, as confirmed by single-crystal X-ray diffraction . These complexes are synthesized by reacting the ligand with FeCl₂ in dichloromethane under nitrogen .

Polymerization of ε-Caprolactone

Iron complexes of 2-(diphenylphosphino)ethanol demonstrate high activity in ring-opening polymerization (ROP). With a turnover frequency (TOF) of up to 8.8 × 10³ h⁻¹, these catalysts produce polycaprolactone (PCL) with molecular weights exceeding 10⁴ g/mol . The hydroxyl group in the ligand is critical for initiating polymerization via a coordination-insertion mechanism.

Cross-Coupling Reactions

While direct evidence for 2-(diphenylphosphino)ethanol in couplings like Suzuki-Miyaura is limited, analogous phosphine ligands facilitate bond-forming reactions . For instance, nickel complexes with similar P,N-ligands achieve efficient C–C couplings in aryl halide aminations .

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s ability to stabilize metal centers makes it useful in synthesizing chiral catalysts for asymmetric hydrogenation, a key step in producing enantiomerically pure drugs .

Material Science

PCL synthesized using its iron complexes finds applications in biodegradable plastics and drug delivery systems . The ligand’s modular structure allows tuning polymer molecular weight and dispersity.

Future Directions

Enhanced Catalytic Systems

Developing bimetallic complexes could improve catalytic efficiency in challenging reactions like methane oxidation.

Green Chemistry Applications

Exploring aqueous-phase catalysis using water-soluble derivatives may reduce reliance on toxic solvents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume